1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione
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Overview
Description
1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione is a complex organic compound known for its unique structure and versatile applications. This compound features a pyrrolidine-2,5-dione core with a long tetradecyl chain and multiple aminoethyl groups, making it a valuable molecule in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione typically involves multiple steps. One common method includes the reaction of ethylenediamine with ethylene oxide to form a polyamine intermediate. This intermediate is then reacted with tetradecyl isocyanate to introduce the long alkyl chain. The final step involves cyclization to form the pyrrolidine-2,5-dione core .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are used to optimize the reaction conditions and facilitate the formation of the desired product[2][2].
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Simpler amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug delivery agent and in the development of therapeutic compounds.
Industry: Utilized in the production of surfactants, catalysts, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione involves its interaction with various molecular targets. The compound’s multiple amino groups allow it to form strong hydrogen bonds and electrostatic interactions with proteins and enzymes. This can lead to the modulation of enzyme activity and protein function, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(2-aminoethyl)amino]-: A simpler compound with similar aminoethyl groups but lacking the pyrrolidine-2,5-dione core and long alkyl chain.
Tris(2-aminoethyl)amine: Another polyamine with multiple aminoethyl groups but different structural features.
Uniqueness
1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-3-tetradecylpyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine-2,5-dione core, a long tetradecyl chain, and multiple aminoethyl groups. This structure provides it with distinct chemical properties and a wide range of applications that are not shared by simpler or structurally different compounds .
Properties
CAS No. |
50857-48-2 |
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Molecular Formula |
C26H53N5O2 |
Molecular Weight |
467.7 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-tetradecylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C26H53N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-23-25(32)31(26(24)33)22-21-30-20-19-29-18-17-28-16-15-27/h24,28-30H,2-23,27H2,1H3 |
InChI Key |
KCIOIFJVNZPLMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1CC(=O)N(C1=O)CCNCCNCCNCCN |
Origin of Product |
United States |
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